3-Methyldecanoic acid

Overview

Description

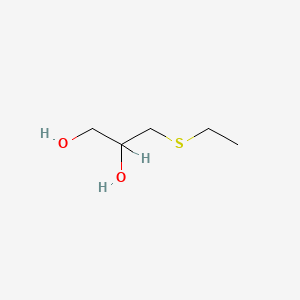

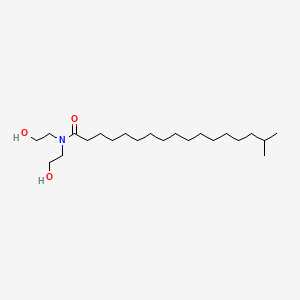

3-Methyldecanoic acid is a molecule with the molecular formula C11H22O2 . It has an average mass of 186.291 Da and a monoisotopic mass of 186.161987 Da . It is also known by other names such as 3-Methyldecansäure in German, Acide 3-méthyldécanoïque in French, and Decanoic acid, 3-methyl- .

Synthesis Analysis

The synthesis of 3-Methyldecanoic acid can be accomplished through several methods . One common method is the oxidation of alkylbenzenes . Another method involves the hydrolysis of nitriles . The reaction involves a multi-step process with NH4OAc, AcOH / benzene / 6 h / Heating .Molecular Structure Analysis

The molecular structure of 3-Methyldecanoic acid can be analyzed using its InChI Code: 1S/C11H22O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) . This structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3-Methyldecanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . It has a storage temperature of 28 C .Scientific Research Applications

Synthesis and Biopolymer Research

Research on 3-methyldecanoic acid and related compounds has shown significant advancements in synthesis and biopolymer applications. Jaipuri et al. (2004) demonstrated a versatile route for the synthesis of (R)-3-hydroxyalkanoic acids, which are constituents of naturally biodegradable poly(3-hydroxyalkanoate) polymers, using microwave-assisted catalytic transfer hydrogenation and hydrolysis of N-methoxy-N-methyl (Weinreb) amide. This enhances the practicality of this protecting group for carboxylic acids (Jaipuri et al., 2004).

Microbial Production and Hydrolytic Degradation

The production of enantiomerically pure R-3-hydroxyalkanoic acids, including 3-methyldecanoic acid, has been explored using microbial processes. De Roo et al. (2002) developed a novel method based on hydrolysis of poly(hydroxyalkanoate) copolymers synthesized by Pseudomonas putida. This method achieved high purity and yield, showing the potential of microbial processes in producing these compounds (De Roo et al., 2002).

Role in Escherichia coli Metabolism

Zheng et al. (2004) found that 3-hydroxydecanoic acid (3HD) plays a significant role in Escherichia coli metabolism. They demonstrated that expressions of tesB (thioesterase II) and phaG can up-regulate each other, leading to the synthesis of 3HD from glucose or fructose in recombinant E. coli. This study supports the hypothesis that thioesterase II in E. coli prevents the abnormal accumulation of intracellular acyl-coenzyme A (Zheng et al., 2004).

Safety and Hazards

The safety data sheet for 3-Methyldecanoic acid can be found at the provided link . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Relevant Papers There are several relevant papers related to 3-Methyldecanoic acid . These papers discuss the broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3 . They also discuss the evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems .

Mechanism of Action

Target of Action

3-Methyldecanoic acid, also known as 3-methyldecanoate, belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms

Pharmacokinetics

As a medium-chain fatty acid, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

properties

IUPAC Name |

3-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-10(2)9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDHFHMCRRTRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975717 | |

| Record name | 3-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyldecanoic acid | |

CAS RN |

60308-82-9 | |

| Record name | 3-Methyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)

![Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-](/img/structure/B1605036.png)

![Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B1605043.png)

![1-[Bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate](/img/structure/B1605044.png)

![4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1605048.png)